4'-Bromo-2-nitrobiphenyl
Overview
Description
4’-Bromo-2-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.10 g/mol . It is a biphenyl derivative where a bromine atom is substituted at the 4’ position and a nitro group at the 2 position of the biphenyl structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4’-Bromo-2-nitrobiphenyl is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving molecular interactions and biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
4’-Bromo-2-nitrobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromo-2-nitrobenzene with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in a mixture of toluene, ethanol, and water. The reaction is typically carried out under reflux conditions for 24 hours, yielding the desired product with a high yield of 92% .
Chemical Reactions Analysis
4’-Bromo-2-nitrobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, sodium carbonate, and various solvents like toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-nitrobiphenyl involves its interaction with molecular targets through its bromine and nitro substituents. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4’-Bromo-2-nitrobiphenyl can be compared with other similar compounds such as:
4-Bromo-4’-nitrobiphenyl: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
4-Bromo-4’-cyanobiphenyl: Contains a cyano group instead of a nitro group, resulting in different applications and reactivity.
4-Bromobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of 4’-Bromo-2-nitrobiphenyl, particularly its combination of bromine and nitro substituents, which confer specific reactivity and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHHCNTAZYUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618899 | |
Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-34-1 | |
Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35450-34-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isomer ratio between 4-bromo-4'-nitrobiphenyl and 4'-bromo-2-nitrobiphenyl in the context of the research?
A1: The research focuses on optimizing the synthesis of 4-bromo-4'-nitrobiphenyl. [] The presence of the this compound isomer indicates a less selective reaction outcome. A higher ratio of 4-bromo-4'-nitrobiphenyl to this compound signifies a more successful and desirable outcome for the researchers as it indicates a greater selectivity towards the target compound. By manipulating reaction conditions, particularly the catalyst and temperature, the researchers aimed to maximize the yield of the desired 4-bromo-4'-nitrobiphenyl while minimizing the formation of the this compound isomer. []
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